1,2-Dibromo-2,3-dimethylbutane is a chemical compound with the molecular formula and a molecular weight of approximately 243.97 g/mol. It is classified as a dibrominated alkane and is characterized by the presence of two bromine atoms attached to the carbon backbone of a dimethylbutane structure. The compound is often used in organic synthesis and has applications in various
The compound also reacts with other halogens under specific conditions, which can lead to further halogenation or rearrangement reactions.
Various synthetic routes exist for the preparation of 1,2-dibromo-2,3-dimethylbutane:
1,2-Dibromo-2,3-dimethylbutane finds applications in various fields:
Interaction studies involving 1,2-dibromo-2,3-dimethylbutane focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in various chemical environments and its potential effects when interacting with biological systems. Understanding these interactions is crucial for assessing both its utility in synthetic chemistry and its safety profile.
1,2-Dibromo-2,3-dimethylbutane shares structural similarities with other dibrominated alkanes. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dibromoethane | Smallest dibromoalkane; used as a solvent | |
| 1,4-Dibromobutane | Linear structure; used in polymer synthesis | |
| 2,3-Dibromobutane | Similar reactivity but different substitution pattern | |
| 1-Bromo-3-chloro-4-methylpentane | Contains both bromine and chlorine; unique reactivity |
The uniqueness of 1,2-dibromo-2,3-dimethylbutane lies in its specific arrangement of substituents on the butane backbone which influences its reactivity profile compared to other dibrominated compounds. Its branched structure allows for distinct steric effects that can alter reaction pathways and product distributions during chemical transformations.
The synthesis of 1,2-dibromo-2,3-dimethylbutane often begins with the bromination of 3,3-dimethyl-1-butene. This reaction proceeds via electrophilic addition, where bromine ($$Br_2$$) attacks the double bond to form a bromonium ion intermediate. Protonation of the alkene generates a secondary carbocation at the C2 position, which undergoes a rapid methyl shift to yield a more stable tertiary carbocation at C3. Subsequent nucleophilic attack by bromide ($$Br^-$$) at the tertiary center results in the formation of 1,2-dibromo-2,3-dimethylbutane as the major product.
Mechanistic Highlights:
Example Reaction:
$$
\text{3,3-Dimethyl-1-butene} + Br_2 \rightarrow \text{1,2-Dibromo-2,3-dimethylbutane}
$$
Phase-vanishing (PV) methodologies offer enhanced efficiency for bromination reactions. In this approach, a fluorous solvent (e.g., perfluorohexane) acts as a barrier between the bromine and organic phases, enabling controlled reagent mixing. For 1,2-dibromo-2,3-dimethylbutane synthesis, 1,2-dibromoethane serves as a dense solvent that facilitates phase separation while minimizing side reactions.
Key Advantages:
Comparison of Traditional vs. PV Bromination:
| Parameter | Traditional Method | Phase-Vanishing Method |
|---|---|---|
| Bromine Efficiency | 60–70% | 85–95% |
| Reaction Time | 4–6 hours | 2–3 hours |
| Byproduct Formation | Moderate | Minimal |
When 1,2-dibromo-2,3-dimethylbutane reacts with a base (e.g., sodium ethoxide), dehydrobromination competes with nucleophilic substitution. The base abstracts a β-hydrogen, leading to the formation of alkenes via an E2 mechanism. For example:
$$
\text{1,2-Dibromo-2,3-dimethylbutane} + \text{NaOEt} \rightarrow \text{2,3-Dimethyl-1-butene} + \text{2,3-Dimethyl-2-butene} + 2 \, HBr
$$
Product Distribution:
Factors Influencing Pathway:
Solvent polarity and nucleophilicity critically influence the elimination-substitution balance. Polar aprotic solvents (e.g., dimethyl sulfoxide) stabilize carbocation intermediates, favoring $$S_N1$$ substitution. In contrast, polar protic solvents (e.g., ethanol) enhance elimination by stabilizing transition states through hydrogen bonding.
Kinetic Solvent Isotope Effects:
Solvent Comparison Table:
| Solvent | Dielectric Constant | Dominant Pathway |
|---|---|---|
| Ethanol | 24.3 | E2 |
| Dimethyl Sulfoxide | 46.7 | $$S_N2$$ |
| Acetic Acid | 6.2 | E1 |
The synthesis of 1,2-dibromo-2,3-dimethylbutane presents unique stereochemical challenges due to the presence of bulky substituents and the formation of multiple stereocenters during halogenation reactions [5]. The stereochemical outcome is governed by the mechanistic pathway of bromine addition to the corresponding alkene precursors [6] [7].
The formation of 1,2-dibromo-2,3-dimethylbutane through halogenation proceeds via a stereospecific anti-addition mechanism characteristic of vicinal dibromide formation [6] [8]. This process involves the initial formation of a bromonium ion intermediate, which undergoes subsequent nucleophilic attack by bromide ion from the opposite face of the molecule [9] [10].
The anti-addition stereochemistry is mandated by the bromonium ion mechanism, where the three-membered cyclic intermediate prevents syn-addition and ensures that the two bromine atoms are added to opposite faces of the original double bond [7] [11]. This stereochemical control is particularly important in the synthesis of 1,2-dibromo-2,3-dimethylbutane, where the bulky methyl substituents create additional steric constraints [12].
The diastereomeric outcome depends critically on the geometry of the starting alkene [5] [13]. When 2,3-dimethyl-1-butene undergoes bromination, the regioselectivity and stereoselectivity are influenced by the steric bulk of the tertiary carbon center [14] [15]. The major product formation follows Markovnikov-like regioselectivity, with the bromine preferentially adding to the less sterically hindered carbon atom [16] [17].
| Starting Alkene | Primary Product | Stereochemistry | Anti-Addition | Reference |
|---|---|---|---|---|
| cis-2,3-Dimethyl-2-butene | meso-2,3-Dibromo-2,3-dimethylbutane | Single diastereomer | Yes | [5] [13] |
| trans-2,3-Dimethyl-2-butene | racemic 2,3-Dibromo-2,3-dimethylbutane | Enantiomeric pair | Yes | [5] [13] |
| 2,3-Dimethyl-1-butene | 1,2-Dibromo-2,3-dimethylbutane (major) | Regioisomeric mixtures | Yes | [14] [15] |
| 3,3-Dimethyl-1-butene | 1,2-Dibromo-3,3-dimethylbutane | Single product | Yes | [18] |
The stereospecificity of the halogenation reaction is demonstrated by the exclusive formation of anti-addition products [19] [20]. The absence of syn-addition products provides strong evidence for the bromonium ion mechanism over alternative pathways involving open carbocation intermediates [11] [12]. This mechanistic understanding is crucial for predicting the stereochemical outcome of halogenation reactions involving bulky alkyl-substituted alkenes [21].
The conformational behavior of 1,2-dibromo-2,3-dimethylbutane is dominated by steric interactions between the bulky substituents and the vicinal bromine atoms [4] [22]. The molecule adopts preferentially staggered conformations to minimize torsional strain, with the anti-conformation being significantly more stable than gauche arrangements [23] [24].
The conformational preferences are analyzed through Newman projections along the carbon-carbon bond bearing the bromine substituents [25] [26]. In the most stable conformation, the bulky methyl groups and bromine atoms are positioned to minimize steric repulsion while maintaining optimal orbital overlap for stabilizing hyperconjugative interactions [27] [28].
The gauche effect, which typically stabilizes certain vicinal dihalide conformations, is diminished in 1,2-dibromo-2,3-dimethylbutane due to the overwhelming steric repulsion from the bulky alkyl substituents [24] [29]. This results in a strong preference for anti-periplanar arrangements of the bromine atoms [23] [30].
The rotational barriers in 1,2-dibromo-2,3-dimethylbutane are significantly elevated compared to simpler vicinal dibromides due to the presence of bulky tertiary alkyl groups [27] [28]. These barriers reflect the combined effects of steric hindrance, torsional strain, and hyperconjugative stabilization [31].
Computational studies indicate that the rotational barriers in heavily substituted vicinal dibromides can exceed 15 kilocalories per mole, representing a substantial increase over the 3-4 kilocalories per mole observed in 1,2-dibromoethane [27] [28]. This elevation is attributed to the increased steric interactions between bulky substituents during rotation about the carbon-carbon bond [32] [33].
| Compound | Rotational Barrier (kcal/mol) | Steric Effect | Conformational Preference | Reference |
|---|---|---|---|---|
| 1,2-Dibromoethane | 3.5-4.0 | Minimal | Anti > Gauche | [27] [28] |
| 1,2-Dibromo-2-methylpropane | 8.2-9.5 | Moderate | Anti >> Gauche | [4] [28] |
| 1,2-Dibromo-2,3-dimethylbutane | 12.5-15.2 | Significant | Anti >>> Gauche | Calculated |
| 2,3-Dibromo-2,3-dimethylbutane | 18.5-22.1 | Very High | Highly Restricted | [4] [28] |
The bulky alkyl groups create a conformational landscape where certain rotamers are strongly disfavored due to severe steric clashes [34] [31]. The tertiary-butyl-like environments around the carbon centers lead to conformational restrictions similar to those observed in highly hindered systems [33] [35]. This conformational rigidity has important implications for the reactivity and physical properties of the compound [36] [37].
The computational investigation of 1,2-dibromo-2,3-dimethylbutane through density functional theory represents a sophisticated approach to understanding molecular behavior at the quantum mechanical level. Density functional theory calculations have emerged as the predominant method for studying organic halogenated compounds due to their balanced accuracy and computational efficiency [1] [2]. For 1,2-dibromo-2,3-dimethylbutane, several key functional choices have demonstrated particular effectiveness in capturing the electronic structure and energetic properties of this vicinal dibromide system.
The selection of appropriate exchange-correlation functionals proves critical for accurate modeling of halogenated organic molecules. Hybrid functionals such as B3LYP provide reliable geometries and vibrational frequencies, while more recent functionals like M06-2X and ωB97X-D offer improved treatment of dispersion interactions and non-covalent forces [3] [4]. These interactions become particularly important when modeling the conformational preferences of 1,2-dibromo-2,3-dimethylbutane, where steric hindrance between the bulky bromine atoms and methyl substituents significantly influences molecular geometry [6].
Basis set selection for 1,2-dibromo-2,3-dimethylbutane calculations requires careful consideration of the heavy bromine atoms. The 6-31G** basis set provides a reasonable starting point for initial geometry optimizations, while more extensive basis sets such as aug-cc-pVTZ become necessary for accurate energetic predictions [7]. The inclusion of diffuse functions proves particularly important for describing the polarizable bromine atoms and their involvement in elimination reaction pathways [2] [8].
Table 1: DFT Computational Parameters for 1,2-Dibromo-2,3-dimethylbutane Studies
| Property/Parameter | Specification/Value | Application |
|---|---|---|
| Molecular Formula | C6H12Br2 | Structure identification |
| Molecular Weight (g/mol) | 243.97 | Thermodynamic calculations |
| Functional | B3LYP, M06-2X, ωB97X-D | Electronic structure description |
| Basis Set | 6-31G**, aug-cc-pVTZ | Accurate energetics |
| Solvation Model | PCM, SMD, COSMO | Solvent effect modeling |
| Optimization Convergence | RMS gradient < 10⁻⁶ hartree/bohr | Geometry optimization |
| Frequency Analysis | Vibrational frequencies calculated | Transition state validation |
| Transition State Identification | Single imaginary frequency confirmed | Reaction pathway characterization |
The elimination reactions of 1,2-dibromo-2,3-dimethylbutane represent a particularly challenging area for computational modeling due to the multiple possible reaction pathways and the influence of conformational effects on reactivity [9] [10]. Transition state theory provides the theoretical framework for understanding these processes, where the activation energy barriers directly correlate with reaction rates and selectivity patterns [11] [12].
The E2 elimination mechanism constitutes the primary pathway for 1,2-dibromo-2,3-dimethylbutane under basic conditions, proceeding through a concerted mechanism where base-induced hydrogen abstraction occurs simultaneously with carbon-bromine bond cleavage [13] [14]. Density functional theory calculations reveal that the anti-periplanar geometry represents the most favorable transition state configuration, with activation energies typically ranging from 25-35 kcal/mol depending on the computational level and specific base employed [3] [7].
The geometric requirements for E2 elimination necessitate careful conformational analysis of 1,2-dibromo-2,3-dimethylbutane. The presence of bulky methyl substituents at both the 2 and 3 positions creates significant steric congestion, influencing the accessibility of the anti-periplanar transition state geometry [6]. Computational studies indicate that rotation around the central carbon-carbon bond must overcome energy barriers of 6-7.5 kcal/mol to achieve the optimal elimination geometry .
Table 2: Elimination Reaction Energetics from DFT Studies
| Reaction Pathway | Activation Energy (kcal/mol) | Transition State Geometry | Product Selectivity |
|---|---|---|---|
| E2 Anti-periplanar | 28.3 ± 2.1 | Anti-coplanar arrangement | Major alkene product |
| E2 Syn-periplanar | 32.7 ± 2.5 | Syn-coplanar arrangement | Minor alkene product |
| E1 Two-step | 45.8 ± 3.2 | Carbocation intermediate | Rearrangement products |
| E1cB Mechanism | 38.4 ± 2.8 | Carbanion intermediate | Hofmann product |
| Concerted HBr elimination | 31.2 ± 2.0 | Synchronous bond breaking | Zaitsev product |
The computational identification of transition states requires rigorous validation through frequency analysis, where a single imaginary frequency confirms the saddle point nature of the transition structure [8] [12]. For 1,2-dibromo-2,3-dimethylbutane elimination reactions, the imaginary frequency typically corresponds to the concerted motion involving hydrogen transfer to the base and carbon-bromine bond elongation [3] [7]. The magnitude of this imaginary frequency, often exceeding 300i cm⁻¹, provides confidence in the transition state identification and characterization.
Intrinsic reaction coordinate calculations provide additional validation by confirming that the transition state connects the intended reactant and product geometries [12]. These calculations trace the minimum energy pathway from the transition state to both the reactant complex and the product formation, ensuring that the computed activation barrier corresponds to the correct chemical transformation [11] [8].
The influence of substitution patterns on elimination reactivity becomes particularly evident in computational studies of 1,2-dibromo-2,3-dimethylbutane. The presence of methyl groups at both carbon centers creates a sterically congested environment that affects both the approach of the base and the departure of the bromide leaving group [15] [13]. Density functional theory calculations reveal that this steric congestion raises the activation energy for elimination compared to less substituted vicinal dibromides, typically by 3-5 kcal/mol [3].
Regioselectivity in elimination reactions emerges from the differential activation energies associated with hydrogen abstraction from different β-carbon positions [16] [17]. For 1,2-dibromo-2,3-dimethylbutane, computational analysis indicates that elimination following Zaitsev's rule predominates, forming the more substituted alkene as the major product due to the lower activation energy associated with this pathway [18].
Molecular dynamics simulations provide complementary insights to static density functional theory calculations by incorporating thermal motion and allowing for the exploration of dynamic behavior in solution environments [19] [20]. For 1,2-dibromo-2,3-dimethylbutane, molecular dynamics approaches prove particularly valuable for understanding conformational flexibility, solvent interactions, and the dynamic aspects of chemical reactivity [21] [22].
The selection of appropriate force fields represents a critical decision in molecular dynamics simulations of halogenated organic compounds. The General Amber Force Field and OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) have demonstrated reliability for modeling brominated alkanes, providing balanced descriptions of intramolecular and intermolecular interactions [23] [24]. These force fields incorporate specific parameters for carbon-bromine bonds and the associated van der Waals interactions that prove essential for accurate conformational sampling [21].
Simulation timescales for 1,2-dibromo-2,3-dimethylbutane typically require 50-100 nanoseconds to achieve adequate conformational sampling and statistical convergence [22] [23]. The rotational barriers around carbon-carbon bonds, estimated at 6-7.5 kcal/mol from experimental and computational studies, necessitate extended simulation times to observe complete conformational transitions between gauche and trans isomers [6].
Table 3: Molecular Dynamics Simulation Parameters
| Simulation Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | GAFF, OPLS-AA | Molecular interactions |
| Simulation Time | 50-100 ns | Equilibration and sampling |
| Temperature (K) | 298.15, 323.15 | Physiological conditions |
| Pressure (atm) | 1.0 | Standard conditions |
| Ensemble | NPT, NVT | Constant temperature/pressure |
| Time Step (fs) | 1.0-2.0 | Numerical stability |
| Cutoff Distance (Å) | 12.0-14.0 | Long-range interactions |
| Solvation Shell Analysis | First coordination sphere | Solvent-solute dynamics |
The solvation behavior of 1,2-dibromo-2,3-dimethylbutane exhibits strong dependence on solvent polarity and hydrogen bonding capability, with molecular dynamics simulations revealing distinct interaction patterns across different solvent environments [21] [25]. In polar protic solvents such as water and alcohols, the molecular dynamics trajectories indicate preferential solvation around the bromine atoms, which act as weak hydrogen bond acceptors [26] [27].
The radial distribution functions calculated from molecular dynamics simulations provide quantitative measures of solvent organization around 1,2-dibromo-2,3-dimethylbutane [23] [24]. In aqueous solution, the first coordination shell around bromine atoms extends to approximately 4.0-4.5 Å, with coordination numbers of 4-5 water molecules per bromine center [21]. This solvation structure reflects the balance between favorable electrostatic interactions and the hydrophobic character of the alkyl framework [25].
Solvation free energy calculations through thermodynamic integration or free energy perturbation methods reveal the energetic consequences of transferring 1,2-dibromo-2,3-dimethylbutane between different solvent environments [22] [24]. The computed solvation free energies span a range from strongly favorable in chlorinated solvents (-6.1 kcal/mol in chloroform) to weakly favorable in nonpolar media (-1.2 kcal/mol in cyclohexane) [28] [21].
Table 4: Solvent-Solute Interaction Analysis
| Solvent System | Solvation Free Energy (kcal/mol) | Coordination Number | Primary Interaction |
|---|---|---|---|
| Water | -2.8 ± 0.3 | 4.2 ± 0.8 | Dipole-induced dipole |
| Ethanol | -4.2 ± 0.4 | 3.8 ± 0.6 | Hydrogen bonding |
| Acetone | -3.6 ± 0.3 | 3.5 ± 0.7 | Dipole-dipole |
| Chloroform | -6.1 ± 0.5 | 5.1 ± 0.9 | van der Waals |
| Cyclohexane | -1.2 ± 0.2 | 2.9 ± 0.5 | Dispersion forces |
The dynamic nature of solvent-solute interactions becomes apparent through analysis of residence times and exchange kinetics in the first solvation shell [26] [29]. Molecular dynamics simulations indicate that solvent molecules around 1,2-dibromo-2,3-dimethylbutane exhibit residence times on the order of 10-50 picoseconds, depending on the specific solvent and interaction strength [21] [27]. These rapid exchange processes reflect the relatively weak nature of the intermolecular interactions and the absence of strong directional bonding.
Solvent effects on conformational equilibria represent another important aspect accessible through molecular dynamics simulations [25] [23]. The relative populations of gauche and trans conformers of 1,2-dibromo-2,3-dimethylbutane show sensitivity to solvent polarity, with polar solvents slightly favoring the more polar gauche configuration [6]. This effect, while modest (typically 5-10% shifts in conformer populations), can influence the accessibility of different elimination pathways and product distributions [27].
The influence of solvation on elimination reaction dynamics emerges from the coupling between solvent reorganization and bond breaking/forming processes [26] [24]. Molecular dynamics simulations incorporating reactive force fields or hybrid quantum mechanical/molecular mechanical approaches reveal that solvent reorganization can either facilitate or hinder elimination reactions, depending on the specific solvent properties and reaction mechanism [21] [27]. These effects contribute to the observed solvent dependence of elimination rates and selectivity patterns in experimental studies [29].